molecular formula C19H16N4O3 B172938 (2-Methyl-4,5-dihydrobenzo[b]imidazo[4,5-d]azepin-6(1H)-yl)(4-nitrophenyl)methanone CAS No. 168626-71-9

(2-Methyl-4,5-dihydrobenzo[b]imidazo[4,5-d]azepin-6(1H)-yl)(4-nitrophenyl)methanone

Cat. No.: B172938
CAS No.: 168626-71-9
M. Wt: 348.4 g/mol
InChI Key: GKKPPENORPTEJV-UHFFFAOYSA-N
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Description

The compound (2-Methyl-4,5-dihydrobenzo[b]imidazo[4,5-d]azepin-6(1H)-yl)(4-nitrophenyl)methanone is a complex chemical entity. Its structure, characterized by multiple fused ring systems and functional groups, renders it significant in various fields of scientific research. This compound’s architecture suggests potential utility in medicinal chemistry, organic synthesis, and possibly industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of (2-Methyl-4,5-dihydrobenzo[b]imidazo[4,5-d]azepin-6(1H)-yl)(4-nitrophenyl)methanone generally involves multi-step organic synthesis pathways. Starting with the formation of the benzo[b]imidazo[4,5-d]azepine core, a common precursor such as 2-methylbenzimidazole can be alkylated using appropriate agents under controlled conditions. Subsequent steps involve coupling reactions, often under basic or catalytic conditions, with 4-nitrobenzoyl chloride to introduce the nitrophenyl group.

Industrial Production Methods: : On an industrial scale, optimizing each step to maximize yield and purity is crucial. Techniques such as microwave-assisted synthesis and continuous flow chemistry may be employed to enhance efficiency. The use of automated reactors and real-time monitoring ensures scalability and quality control.

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, particularly at the methyl group or nitrogen atoms, leading to the formation of various oxidized derivatives.

  • Reduction: : The nitro group present in the molecule is susceptible to reduction, potentially yielding amines or hydroxylamines under suitable conditions.

  • Substitution: : The aromatic rings and nitrophenyl moiety allow for various electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidizing agents: : Such as potassium permanganate or hydrogen peroxide.

  • Reducing agents: : Like lithium aluminum hydride or hydrogen gas over a palladium catalyst.

  • Substitution conditions: : Often involve Lewis acids or bases to facilitate the reaction.

Major Products

  • From Oxidation: : Hydroxylated or carboxylated derivatives.

  • From Reduction: : Amine or hydroxylamine derivatives.

  • From Substitution: : Various substituted aromatics depending on the reacting nucleophile or electrophile.

Scientific Research Applications

This compound’s structure suggests significant potential in various scientific arenas:

  • Chemistry: : Used as a building block in organic synthesis, especially for the construction of complex polycyclic systems.

  • Biology: : Its analogs might serve as probes in biochemical studies to explore enzyme interactions or receptor bindings.

  • Medicine: : Potential precursor for pharmacologically active agents, particularly in the synthesis of novel therapeutic compounds targeting central nervous system disorders.

  • Industry: : Utilized in the development of advanced materials, such as conductive polymers or molecular electronics, due to its rigid and conjugated structure.

Mechanism of Action

The biological activity of (2-Methyl-4,5-dihydrobenzo[b]imidazo[4,5-d]azepin-6(1H)-yl)(4-nitrophenyl)methanone would likely be attributed to its interaction with specific molecular targets:

  • Molecular Targets: : Could include enzymes, receptors, or ion channels.

  • Pathways Involved: : This compound might modulate specific signaling pathways by binding to target proteins, altering their activity, or inhibiting function.

Similar Compounds

  • (2-Methyl-4,5-dihydrobenzo[b]imidazo[4,5-d]azepin-6(1H)-yl)benzoic acid: : Lacks the nitrophenyl group, exhibiting different reactivity and biological profile.

  • 4,5-Dihydrobenzo[b]imidazo[4,5-d]azepin-6(1H)-yl)(4-methylphenyl)methanone: : Similar core structure but with a methyl group instead of a nitro group on the phenyl ring.

  • 4-Nitrophenyl)methanone: : Simplified structure without the fused azepine and imidazo rings, showing less complexity in reactivity.

Uniqueness

  • The unique combination of the azepine, imidazo, and nitrophenyl functionalities makes this compound distinct. Its multi-faceted reactivity and potential for forming diverse derivatives stand out among similar compounds.

There you have it! A dive into a fascinating compound that blends complexity and potential in chemistry, biology, medicine, and industry. Anything else you’re curious about?

Properties

IUPAC Name

(2-methyl-4,5-dihydro-3H-imidazo[4,5-d][1]benzazepin-6-yl)-(4-nitrophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3/c1-12-20-16-10-11-22(17-5-3-2-4-15(17)18(16)21-12)19(24)13-6-8-14(9-7-13)23(25)26/h2-9H,10-11H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKKPPENORPTEJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)CCN(C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50464219
Record name (2-Methyl-4,5-dihydroimidazo[4,5-d][1]benzazepin-6(3H)-yl)(4-nitrophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50464219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168626-71-9
Record name (2-Methyl-4,5-dihydroimidazo[4,5-d][1]benzazepin-6(3H)-yl)(4-nitrophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50464219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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